molecular formula C19H21NO2 B3443304 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethylphenoxy)ethanone

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethylphenoxy)ethanone

Cat. No.: B3443304
M. Wt: 295.4 g/mol
InChI Key: VEGFMHWDYZPFPE-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethylphenoxy)ethanone is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-7-8-18(11-15(14)2)22-13-19(21)20-10-9-16-5-3-4-6-17(16)12-20/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGFMHWDYZPFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethylphenoxy)ethanone typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Ether Formation: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with an alkyl halide under basic conditions.

    Ketone Formation: The ethanone moiety can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Isoquinoline derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethylphenoxy)ethanone would depend on its specific biological activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone: Similar structure but lacks the dimethyl groups on the phenoxy ring.

    1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylphenoxy)ethanone: Similar structure but has only one methyl group on the phenoxy ring.

Uniqueness

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethylphenoxy)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,4-dimethylphenoxy)ethanone

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